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Compound of Interest

Compound Name: Lsd1-IN-25

Cat. No.: B12389057

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Lsd1-IN-25, a potent inhibitor of Lysine-specific
demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on cellular
processes, and the experimental methodologies used for its characterization.

Introduction: Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide
(FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] LSD1
was the first histone demethylase to be discovered, challenging the long-held belief that
histone methylation was a permanent epigenetic mark.[4][5] It specifically removes methyl
groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally
associated with active transcription, thereby leading to gene repression.[1][6] Conversely, in
complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive
mark, resulting in transcriptional activation.[1][6][7]

LSD1's activity is integral to numerous cellular processes, including cell proliferation,
differentiation, and embryonic development.[8] Its dysregulation and overexpression have been
linked to various cancers, such as prostate, breast, and lung cancer, as well as acute myeloid
leukemia (AML), making it a significant target for therapeutic intervention.[8] LSD1 is often a
component of larger protein complexes, such as the CoOREST and NuRD complexes, which are
essential for its ability to demethylate nucleosomes.[1][9]
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Lsd1-IN-25: A Potent and Selective LSD1 Inhibitor

Lsd1-IN-25 (also referred to as Compound 9j in some literature) is a potent, selective, and
orally active small molecule inhibitor of LSD1.[10] Its inhibitory action restores histone
methylation levels, leading to significant anti-tumor effects, including the induction of apoptosis

and cell cycle arrest in cancer cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Lsd1-IN-25, detailing its

biochemical potency and its effects on various cancer cell lines.

Table 1: Biochemical Potency of Lsd1-IN-25

Parameter Value Description

The half-maximal inhibitory
ICs0 46 nM concentration against LSD1
enzyme activity.[10]

The inhibition constant,
indicating the binding affinity of
the inhibitor to the LSD1

enzyme.[10]

Ki 30.3 nM

Table 2: Cellular Activity of Lsd1-IN-25
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Assay Cell Line

Treatment

Result

_ _ Various solid tumor
Cell Proliferation )
linest

0-20 pM for 72h

Potent anti-
proliferative activity
observed.[10]

Apoptosis Induction H1650

1 pM, 2 uM, 4 uM for
24h

43.9%, 44.5%, and
45.7% apoptotic cells,
respectively (vs.
12.7% in control).[10]

Cell Cycle Arrest H1650

1 uM, 2 uM, 4 uM for
24h

S-phase population
increased to 33.32%,
39.81%, and 43.26%,
respectively (vs.
29.97% in control).[10]

In Vivo Tumor
] H1650 Xenograft
Reduction

10 mg/kg (oral, daily)

41.5% reduction in
average tumor weight
over 21 days.[10]

In Vivo Tumor
_ H1650 Xenograft
Reduction

20 mg/kg (oral, daily)

64.0% reduction in
average tumor weight
over 21 days.[10]

1 Cell lines tested include MGC-803, SGC-7901, GES-1, MCF-7, H1650, A549, H460, PC-3,

and EC-109.[10]

Mechanism of Action and Cellular Consequences
LSD1-Mediated Histone Demethylation

LSD1 catalyzes the demethylation of histone lysine residues through a FAD-dependent

oxidative process.[8] In this reaction, the methylated lysine is oxidized to an iminium cation
intermediate, while FAD is reduced to FADH2.[8] The FADHz: is then re-oxidized by molecular
oxygen, producing hydrogen peroxide (H202).[8] The unstable iminium cation is subsequently

hydrolyzed, yielding a demethylated lysine and formaldehyde.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in
Oncology - PMC [pmc.ncbi.nlm.nih.gov]

3. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using
structure based and ligand based molecular modelling and machine learning - PMC
[pmc.ncbi.nlm.nih.gov]

4. tandfonline.com [tandfonline.com]

5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nim.nih.gov]

6. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune
checkpoint therapy - PMC [pmc.ncbi.nim.nih.gov]

7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate
Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12389057?utm_src=pdf-body-img
https://www.benchchem.com/product/b12389057?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9751883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9751883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9751883/
https://www.tandfonline.com/doi/pdf/10.4161/epi.4.3.8443
https://pmc.ncbi.nlm.nih.gov/articles/PMC2112775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10391765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10391765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6688199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

10. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Lsd1-IN-25: A Technical Guide to its Role in Histone
Demethylation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389057#Isd1-in-25-role-in-histone-demethylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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